

# Application Notes and Protocols: *cis*-3-Hexenyl Isovalerate as a Flavoring Agent

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## Compound of Interest

Compound Name: *cis*-3-Hexenyl isovalerate

Cat. No.: B3028836

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## Introduction

***cis*-3-Hexenyl isovalerate** is a volatile ester recognized for its potent green, fruity aroma, strongly reminiscent of fresh green apples with nuances of blueberry and pineapple.[1][2][3][4] This compound is a significant contributor to the natural flavor profile of various fruits and plants, including apples, cherimoya, elderberries, lettuce, and tea.[4][5] As a FEMA GRAS (Generally Recognized as Safe) substance (FEMA number 3498), it is widely utilized in the food and beverage industry to impart or enhance fresh and fruity notes.[6][7][8][9] These application notes provide detailed information on its properties, recommended uses, and relevant experimental protocols for its analysis and sensory evaluation.

## Physicochemical and Organoleptic Properties

***cis*-3-Hexenyl isovalerate** is a colorless liquid with a powerful and diffusive aroma. Its key properties are summarized in the tables below.[5][6][7][9][10][11][12]

### Table 1: Physicochemical Properties of *cis*-3-Hexenyl Isovalerate

Property	Value	Reference
Chemical Name	(Z)-Hex-3-en-1-yl 3-methylbutanoate	[2]
Synonyms	cis-3-Hexenyl 3-methylbutanoate, (Z)-3-Hexenyl isovalerate	[4]
CAS Number	35154-45-1	[4][5][8]
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>	[5]
Molecular Weight	184.28 g/mol	[7]
Boiling Point	199 °C	[12]
Flash Point	60 °C (140 °F)	[12]
Specific Gravity	0.870 - 0.890 @ 25°C	[12]
Refractive Index	1.429 - 1.435 @ 20°C	[12]
Solubility	Soluble in alcohol and fixed oils; insoluble in water.	[12]

**Table 2: Organoleptic Profile of cis-3-Hexenyl Isovalerate**

Attribute	Descriptors	Reference
Odor	Powerful, fresh, green, fruity, apple, with notes of blueberry and pineapple.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Taste	Green, fruity, apple-like, with buttery and cheesy undertones.	<a href="#">[6]</a> <a href="#">[10]</a>
Odor Threshold	While a definitive threshold is not widely published, a pleasant concentration level is reported to be less than 5 ppm.	<a href="#">[13]</a>
Taste Threshold	Specific taste threshold data is not readily available in public literature.	

## Applications in Food and Beverages

**cis-3-Hexenyl isovalerate** is a versatile flavoring agent used to impart a fresh, natural, and juicy fruit character to a wide range of products.

### Table 3: Recommended Usage Levels of cis-3-Hexenyl Isovalerate in Food Products

Food Category	Recommended Starting Level (ppm)	Notes
Beverages (e.g., Apple Juice, Soft Drinks)	1 - 10	Enhances the "freshly-picked" green apple top note. Complements other fruity esters.
Confectionery (e.g., Hard Candies, Gums)	5 - 20	Provides a long-lasting, juicy green apple flavor.
Dairy Products (e.g., Yogurt, Ice Cream)	2 - 15	Adds a fresh and natural fruit profile to dairy bases.
Baked Goods	5 - 25	Can be used in fillings and icings to create a fruity dimension.
Fruit Preparations (e.g., Jams, Jellies)	3 - 15	Boosts the natural fruit aroma and provides a fresh character.

Note: These are starting recommendations and should be optimized based on the specific food matrix and desired flavor profile.

## Experimental Protocols

The following protocols provide methodologies for the analytical quantification and sensory evaluation of **cis-3-Hexenyl isovalerate** in food and beverage applications.

### Protocol for Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of **cis-3-Hexenyl isovalerate** from a beverage matrix.

Objective: To determine the concentration of **cis-3-Hexenyl isovalerate** in a liquid sample.

Materials:

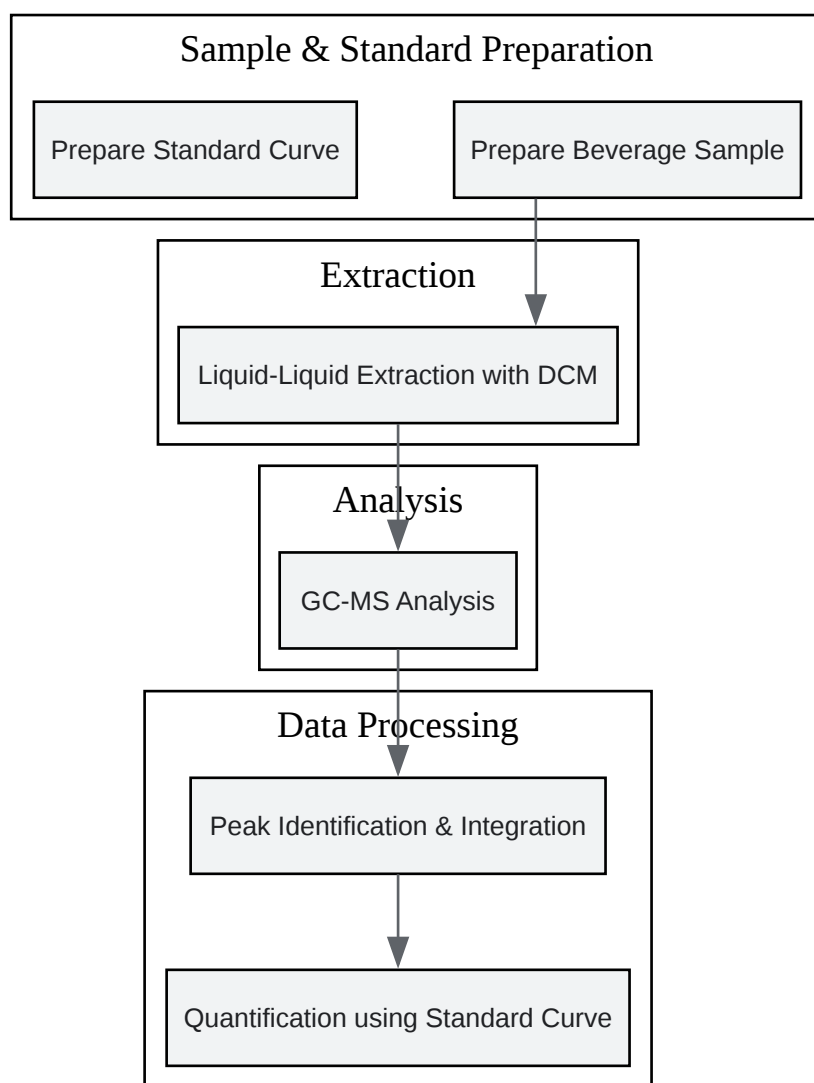
- Beverage sample
- **cis-3-Hexenyl isovalerate** standard
- Dichloromethane (DCM), GC grade
- Anhydrous sodium sulfate
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) for headspace analysis (alternative to liquid-liquid extraction)
- Autosampler vials and caps
- Micropipettes and tips
- Vortex mixer
- Centrifuge

#### Procedure:

- Standard Preparation:
  - Prepare a stock solution of **cis-3-Hexenyl isovalerate** (1000 ppm) in ethanol.
  - Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting the stock solution in a model beverage matrix (e.g., 10% sucrose solution).
- Sample Preparation (Liquid-Liquid Extraction):
  - Pipette 10 mL of the beverage sample into a 20 mL screw-cap vial.
  - Add 2 mL of dichloromethane.
  - Vortex vigorously for 2 minutes.
  - Centrifuge at 3000 rpm for 10 minutes to separate the layers.

- Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried organic extract to a GC-MS autosampler vial.
- GC-MS Analysis:
  - GC Column: DB-5ms (30 m x 0.25 mm x 0.25  $\mu$ m) or equivalent.
  - Injector Temperature: 250 °C.
  - Oven Program: Start at 40 °C for 2 min, ramp to 250 °C at 10 °C/min, and hold for 5 min.
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - MS Transfer Line Temperature: 280 °C.
  - Ion Source Temperature: 230 °C.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-300.
- Data Analysis:
  - Identify the peak for **cis-3-Hexenyl isovalerate** based on its retention time and mass spectrum (characteristic ions: m/z 67, 85, 41, 57).
  - Generate a calibration curve by plotting the peak area of the working standards against their known concentrations.
  - Quantify the concentration of **cis-3-Hexenyl isovalerate** in the sample by interpolating its peak area on the calibration curve.

#### Experimental Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS quantification of **cis-3-Hexenyl isovalerate**.

## Protocol for Sensory Evaluation: Triangle Test

This protocol is used to determine if a perceptible sensory difference exists between two samples, for example, a control beverage and a beverage with added **cis-3-Hexenyl isovalerate**.

Objective: To determine if the addition of **cis-3-Hexenyl isovalerate** creates a noticeable difference in the flavor of a beverage.

**Materials:**

- Control beverage
- Test beverage (with added **cis-3-Hexenyl isovalerate**)
- Sensory booths with controlled lighting and ventilation
- Identical tasting cups, coded with random 3-digit numbers
- Water and unsalted crackers for palate cleansing
- Ballot sheets for panelists

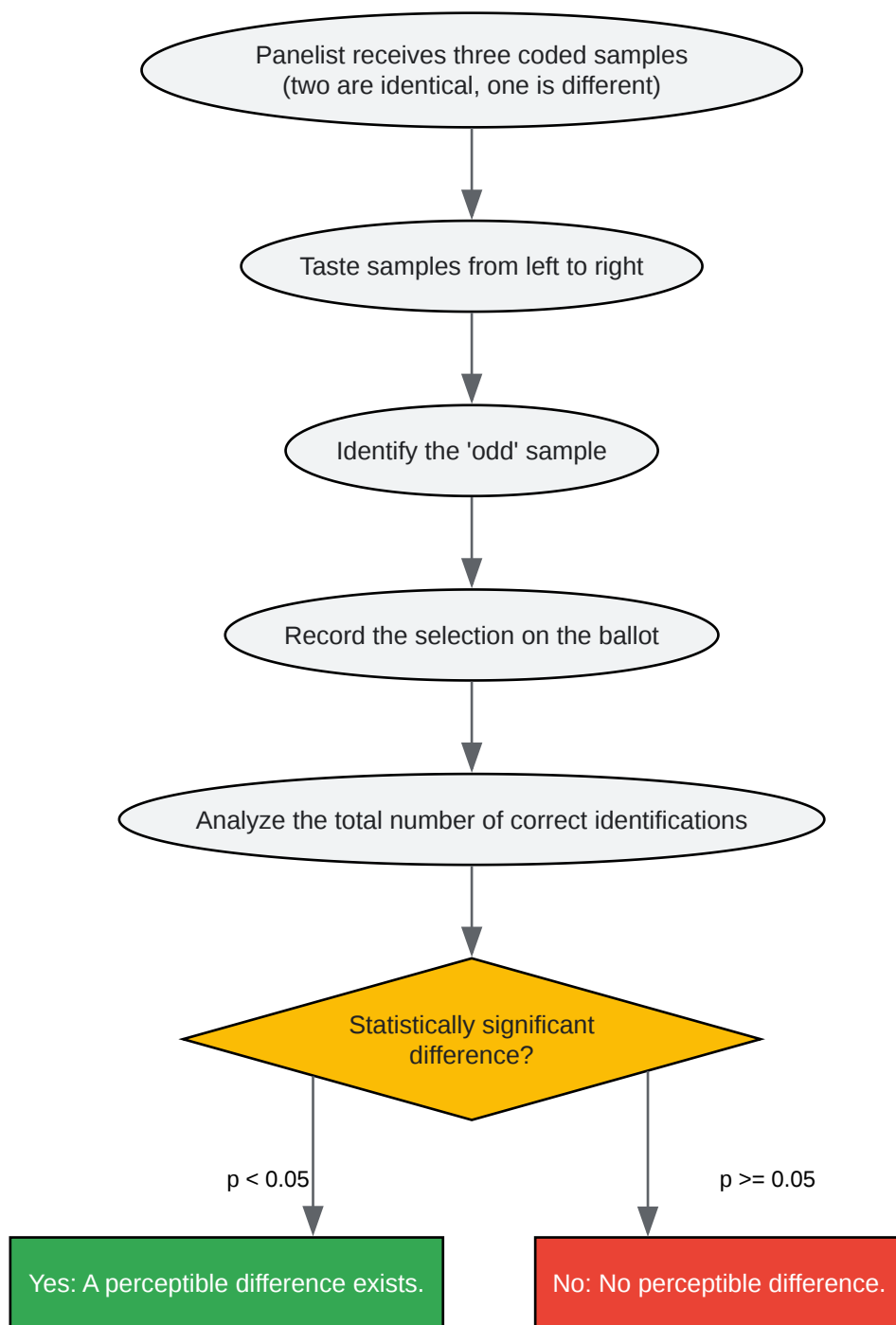
**Procedure:**

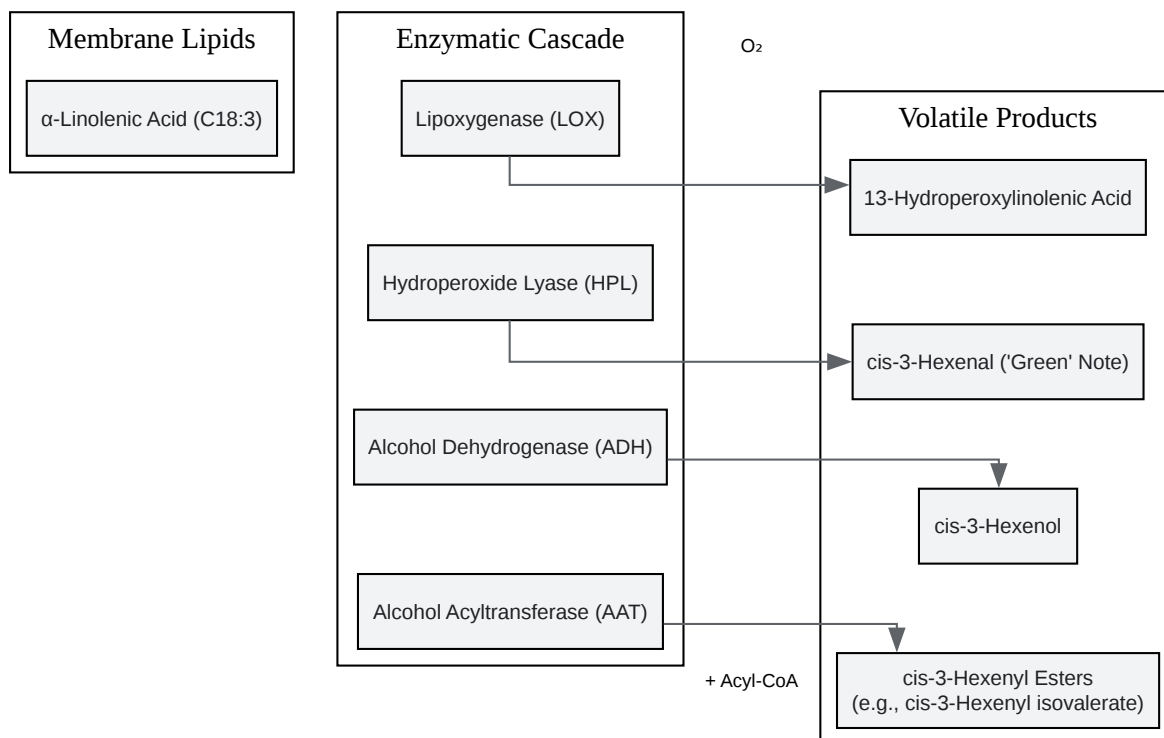
- Panelist Selection:
  - Recruit a panel of at least 20-30 individuals who are regular consumers of the beverage type being tested.
- Sample Preparation:
  - Prepare the control and test beverages. Ensure they are at the same serving temperature.
  - For each panelist, present three coded samples in a randomized order. Two samples will be identical (either both control or both test), and one will be different. There are six possible presentation orders (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Testing Protocol:
  - Instruct panelists to taste each sample from left to right.
  - Ask panelists to identify the sample that is different from the other two.
  - Provide water and crackers for palate cleansing between sets of samples.
- Data Analysis:

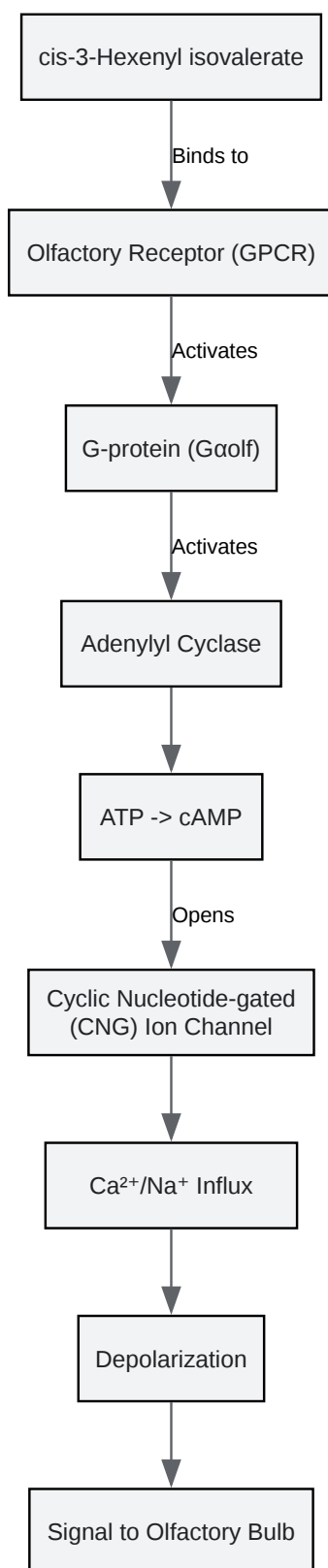


- Count the number of correct responses.
- Use a statistical table for triangle tests (based on the number of panelists and the number of correct responses) to determine if there is a statistically significant difference between the samples at a chosen confidence level (e.g.,  $p < 0.05$ ).

Logical Flow of a Triangle Test







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